molecular formula C21H20N2O3S B308939 N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide

N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide

Cat. No. B308939
M. Wt: 380.5 g/mol
InChI Key: HQNDXVJGILKROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide, also known as ETB, is a chemical compound that has been studied for its potential pharmaceutical applications. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to its anti-inflammatory and anti-tumor effects. N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide has also been shown to activate certain receptors in the body, leading to its potential use in treating metabolic disorders.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide has been shown to have antibacterial effects against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide in lab experiments is its potential pharmaceutical applications. N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide has shown promising results in various scientific research studies, making it a potential candidate for drug development. However, one of the limitations of using N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in animal models.

Future Directions

There are many future directions for the study of N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide. One potential direction is the development of N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide-based drugs for the treatment of inflammatory diseases, tumors, and metabolic disorders. Another potential direction is the study of the mechanism of action of N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide to better understand its effects on the body. Additionally, further research is needed to determine the optimal dosage and administration of N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide in animal models and humans.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide involves the reaction of 2-acetylthiophene with 2-ethoxyaniline in the presence of acetic acid and concentrated sulfuric acid. The resulting product is then reacted with 3-nitrobenzoyl chloride to yield N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide has been studied extensively for its potential pharmaceutical applications. It has shown promising results in various research studies, including anti-inflammatory, anti-tumor, and anti-bacterial activities. N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide has also been studied for its potential use in treating diabetes and other metabolic disorders.

properties

Product Name

N-(2-ethoxyphenyl)-3-[(2-thienylacetyl)amino]benzamide

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide

InChI

InChI=1S/C21H20N2O3S/c1-2-26-19-11-4-3-10-18(19)23-21(25)15-7-5-8-16(13-15)22-20(24)14-17-9-6-12-27-17/h3-13H,2,14H2,1H3,(H,22,24)(H,23,25)

InChI Key

HQNDXVJGILKROJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CS3

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CS3

Origin of Product

United States

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